- Tricyclic fused thiazolopyrazole compounds as allosteric modulators of metabotropic glutamate receptors, World Intellectual Property Organization, , ,

Cas no 944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)

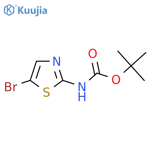

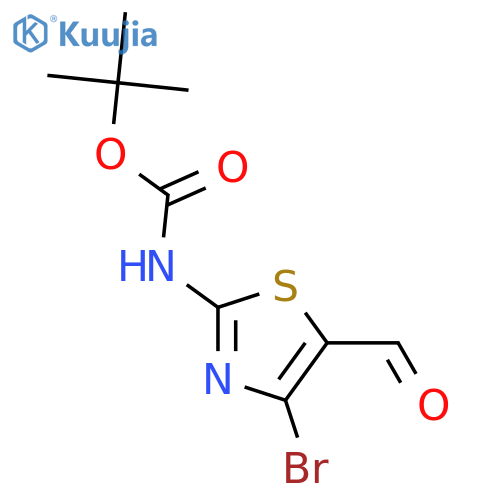

944805-17-8 structure

Nome del prodotto:Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

Numero CAS:944805-17-8

MF:C9H11BrN2O3S

MW:307.164240121841

MDL:MFCD18836517

CID:1000984

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

- Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester

- tert-butyl 4-bromo-5-formylthiazol-2-ylcarbamate

- tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate

- Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester

- AK143220

- 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate

- JYXJVZYNONJDLM-UHFFFAOYSA-N

- FCH1621687

- 2-(Boc-amino)-4-bromo-5-formylthiazole

- SY046094

- AX8282649

- ST24049528

- (4-bromo-5-formyl-thiazol-2-yl)-carba

- 1,1-Dimethylethyl N-(4-bromo-5-formyl-2-thiazolyl)carbamate (ACI)

- Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

-

- MDL: MFCD18836517

- Inchi: 1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)

- Chiave InChI: JYXJVZYNONJDLM-UHFFFAOYSA-N

- Sorrisi: O=CC1=C(Br)N=C(NC(OC(C)(C)C)=O)S1

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 16

- Conta legami ruotabili: 4

- Complessità: 282

- Superficie polare topologica: 96.5

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P261-P280-P305+P351+P338

- Condizioni di conservazione:Inert atmosphere,2-8°C

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189721-1g |

tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 1g |

$635 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111025-250mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 98% | 250mg |

¥349.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51690-100mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 100mg |

¥71.0 | 2023-09-06 | |

| Ambeed | A213647-100mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 95% | 100mg |

$29.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZC694-50mg |

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 50mg |

171.0CNY | 2021-07-13 | |

| Ambeed | A213647-1g |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 95% | 1g |

$108.0 | 2025-02-26 | |

| Chemenu | CM189721-250mg |

tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 250mg |

$83 | 2023-01-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111025-100mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 98% | 100mg |

¥252.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111025-1g |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 98% | 1g |

¥1059.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D915021-0.25g |

2-(Boc-amino)-4-bromo-5-formylthiazole |

944805-17-8 | 95% | 0.25g |

$250 | 2023-09-03 |

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 12 h, rt

1.2 12 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 2 h, rt

1.2 2 h, rt

Riferimento

- Preparation of substituted [(pyrrolidin-1-yl or piperidin-1-yl)methyl)thiazol-2-yl]acetamides as O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 12 h, rt

1.2 12 h, rt

Riferimento

- Tricyclic compounds as mGluR4 modulators and their preparation and use for treatment and prevention of mGluR4-mediated diseases, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 12 h, 0 °C

1.2 12 h, 0 °C

Riferimento

- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Raw materials

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preparation Products

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Letteratura correlata

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

2. Back matter

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate) Prodotti correlati

- 2172552-51-9(2-{1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanoylazetidin-3-yl}acetic acid)

- 612532-15-7(Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)

- 327075-01-4(3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide)

- 1018614-49-7(3-(3-aminopropyl)-N,N-dimethylaniline)

- 869638-43-7(4,5-Dihydro-5-methyl-3-(3-methyl-2-thienyl)-5-isoxazolemethanol)

- 22900-08-9(cis-opropylcyclohexanol)

- 863416-28-8(2,4-dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid)

- 2375249-08-2(rac-(1R,2S)-2-ethenylcyclopropan-1-amine)

- 1804709-34-9(3-(Aminomethyl)-6-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

- 1249544-54-4(1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione)

Fornitori consigliati

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti

Nanjing jingzhu bio-technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso